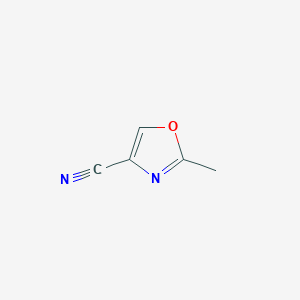

2-Methyloxazol-4-carbonitril

Übersicht

Beschreibung

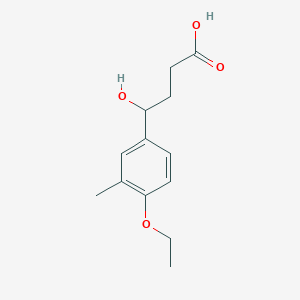

2-Methyloxazole-4-carbonitrile is a chemical compound with the molecular formula C5H4N2O . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 2-Methyloxazole-4-carbonitrile and its derivatives has been a subject of interest in the field of medicinal chemistry . Oxazole derivatives have been synthesized and screened for various biological activities . A series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .Molecular Structure Analysis

The molecular structure of 2-Methyloxazole-4-carbonitrile consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazole derivatives, including 2-Methyloxazole-4-carbonitrile, have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Wissenschaftliche Forschungsanwendungen

Antifungal Anwendungen

2-Methyloxazol-4-carbonitril: Derivate haben vielversprechende Ergebnisse in der antifungalen Aktivität gezeigt. Eine Studie zeigte, dass diese Verbindungen, insbesondere wenn sie durch Acylierung und oxidative Cyclisierung entworfen und synthetisiert werden, das Wachstum von Pilzen wie Botrytis cinerea, Gibberella zeae und Colletotrichum lagenarium hemmten . Die Studie zur Struktur-Aktivitäts-Beziehung (SAR) zeigte, dass bestimmte Substitutionen an der 2-Position des Oxazolrings die antifungale Wirksamkeit verbessern .

Krebsforschung

Im Bereich der Krebsforschung wurden This compound-Derivate synthetisiert und auf ihr Potenzial als Antikrebsmittel bewertet. Diese Verbindungen zeigten wachstumshemmende und cytostatische Aktivitäten gegen verschiedene Krebszelllinien, darunter Subpanels von Leukämie-, Nieren- und Brustkrebs . Die hohe Selektivität und Potenz dieser Derivate macht sie zu hervorragenden Kandidaten für die Weiterentwicklung zu Antikrebsmedikamenten .

Molekulardokking-Studien

Die molekularen Docking-Modelle von This compound-Derivaten lieferten Einblicke in ihren Wirkmechanismus. Beispielsweise könnte die antifungale Aktivität dieser Verbindungen auf die Bildung von Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen mit Schlüsselenzymen wie Leucyl-tRNA-Synthetase zurückzuführen sein . Dies deutet auf eine mögliche Anwendung bei der Entwicklung gezielter Therapien gegen Pilzinfektionen hin.

Synthese von Derivaten mariner Naturstoffe

Marine Naturstoffe wie Streptochlorin und Pimprinin wurden als Grundlage für die Synthese von This compound-Derivaten verwendet. Diese Derivate wurden effektiv aus Indol synthetisiert, was die Vielseitigkeit von This compound bei der Synthese komplexer mariner Verbindungen zeigt .

Entwicklung neuer Therapeutika

Das pharmakologische Profil von This compound-Derivaten erstreckt sich auf die Entwicklung neuer Therapeutika. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren und eine selektive Toxizität gegenüber Krebszellen aufzuweisen, positioniert sie als vielversprechende Gerüste für die Medikamentenentwicklung .

Chemische Modifikation und Strukturaufklärung

This compound: dient als Schlüsselzwischenprodukt bei der chemischen Modifikation und Strukturaufklärung verschiedener Verbindungen. Seine Reaktivität und Stabilität unter verschiedenen chemischen Bedingungen ermöglichen es Forschern, ein breites Spektrum an chemischen Transformationen zu untersuchen .

Pharmazeutische Chemie

In der pharmazeutischen Chemie sind This compound und seine Derivate wegen ihrer medizinischen Eigenschaften wertvoll. Sie werden bei der Synthese von Verbindungen mit potentiellen antipathogenen und antikanzerogenen Eigenschaften verwendet und tragen zur Suche nach sichereren und effektiveren Arzneimitteln bei .

Safety and Hazards

Zukünftige Richtungen

Oxazole derivatives, including 2-Methyloxazole-4-carbonitrile, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . Future research may focus on exploring these biological activities further and developing new therapeutic applications.

Wirkmechanismus

Target of Action

2-Methyloxazole-4-carbonitrile is a derivative of oxazole, a heterocyclic compoundIt’s known that oxazole derivatives have been found to exhibit antiviral activities . They have shown considerable antiviral activity against the human cytomegalovirus (HCMV) in vitro .

Mode of Action

It’s known that nitriles, such as 2-methyloxazole-4-carbonitrile, can undergo a reaction where the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion . This imine anion can then accept a second hydride to form a dianion, which can be converted to an amine by the addition of water .

Biochemical Pathways

Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions can affect various biochemical pathways, leading to a wide range of biological actions.

Pharmacokinetics

The compound’s Log Po/w (iLOGP) is 1.2, indicating its lipophilicity . These properties can impact the bioavailability of the compound.

Result of Action

Oxazole derivatives have been found to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Action Environment

The safety data sheet for the compound suggests that it should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and light might affect the stability of the compound.

Biochemische Analyse

Biochemical Properties

2-Methyloxazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Methyloxazole-4-carbonitrile and cytochrome P450 enzymes often involves the formation of a complex that can either inhibit or activate the enzyme’s activity, depending on the specific enzyme and the context of the reaction .

Additionally, 2-Methyloxazole-4-carbonitrile has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can bind to certain receptor proteins, modulating their activity and influencing downstream signaling events. These interactions are typically mediated through non-covalent bonds, such as hydrogen bonds and van der Waals forces, which allow for reversible binding and regulation of protein function.

Cellular Effects

The effects of 2-Methyloxazole-4-carbonitrile on various cell types and cellular processes are diverse and significant. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methyloxazole-4-carbonitrile can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Moreover, 2-Methyloxazole-4-carbonitrile has been shown to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to alterations in metabolic flux and changes in the levels of various metabolites. These effects are particularly relevant in the context of cancer research, where metabolic reprogramming is a hallmark of cancer cells .

Molecular Mechanism

The molecular mechanism of action of 2-Methyloxazole-4-carbonitrile involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can result in either inhibition or activation of the target biomolecule’s activity, depending on the context .

For instance, 2-Methyloxazole-4-carbonitrile can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-Methyloxazole-4-carbonitrile can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyloxazole-4-carbonitrile can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . The degradation products of 2-Methyloxazole-4-carbonitrile can have different biochemical properties and may influence cellular function in distinct ways.

Long-term studies have shown that prolonged exposure to 2-Methyloxazole-4-carbonitrile can lead to cumulative effects on cellular function. For example, chronic exposure to this compound can result in sustained changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Methyloxazole-4-carbonitrile in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, 2-Methyloxazole-4-carbonitrile can exhibit toxic effects, including liver and kidney damage, due to its interaction with key metabolic enzymes and the generation of reactive metabolites .

Threshold effects have been observed in animal studies, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications of 2-Methyloxazole-4-carbonitrile .

Metabolic Pathways

2-Methyloxazole-4-carbonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Methyloxazole-4-carbonitrile, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the oxazole ring, followed by further oxidation and conjugation reactions .

The metabolites of 2-Methyloxazole-4-carbonitrile can have different biochemical properties and may interact with other metabolic enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of key metabolites, which can have downstream effects on cellular function and physiology .

Transport and Distribution

The transport and distribution of 2-Methyloxazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Eigenschaften

IUPAC Name |

2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-7-5(2-6)3-8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFTYSPOXDAKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415959 | |

| Record name | 2-Methyloxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89282-09-7 | |

| Record name | 2-Methyloxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

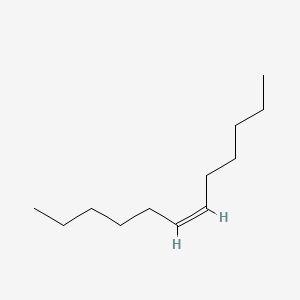

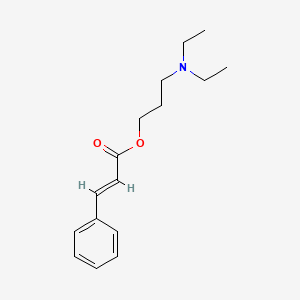

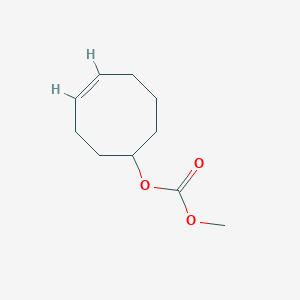

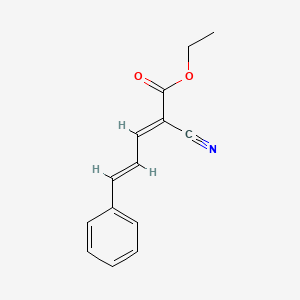

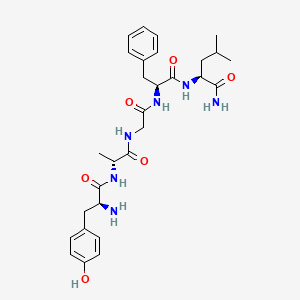

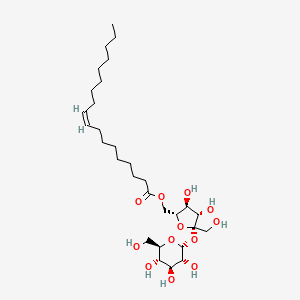

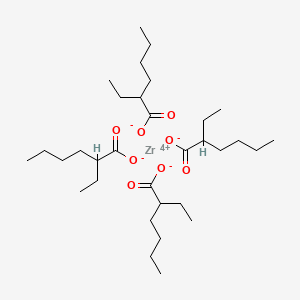

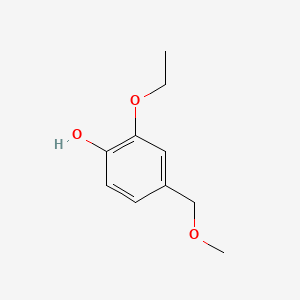

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.